Ac-FLTD-CMK (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-FLTD-CMK (trifluoroacetate salt) is a chemical compound known for its role as an inhibitor of caspase-1, caspase-4, caspase-5, and caspase-11 . These caspases are involved in inflammatory processes, and the inhibition of these enzymes can help in studying and potentially treating inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-FLTD-CMK involves the incorporation of specific amino acids and a chloromethyl ketone group. The general synthetic route includes the following steps:
Peptide Synthesis: The peptide sequence phenylalanine-leucine-threonine-aspartic acid is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Incorporation of Chloromethyl Ketone: The chloromethyl ketone group is introduced to the peptide sequence through a reaction with chloromethyl ketone derivatives under controlled conditions.
Industrial Production Methods
Industrial production of Ac-FLTD-CMK typically follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Large-scale SPPS is employed to produce the peptide sequence.
Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level (≥95%).
Final Product Formation: The purified peptide is then reacted with chloromethyl ketone derivatives to form the final product, which is then converted to its trifluoroacetate salt form for stability and storage.
Chemical Reactions Analysis
Types of Reactions
Ac-FLTD-CMK primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group is reactive and can be substituted by nucleophiles under appropriate conditions .
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with Ac-FLTD-CMK include amines and thiols.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are derivatives of Ac-FLTD-CMK where the chloromethyl group has been substituted by the nucleophile .
Scientific Research Applications
Ac-FLTD-CMK is widely used in scientific research due to its ability to inhibit specific caspases. Its applications include:
Cell Biology: Studying the role of caspases in cell death processes such as pyroptosis and NETosis.
Immunology and Inflammation: Investigating the inflammatory pathways mediated by caspase-1, caspase-4, caspase-5, and caspase-11.
Drug Development: Exploring potential therapeutic applications in treating inflammatory diseases by inhibiting specific caspases.
Mechanism of Action
Ac-FLTD-CMK exerts its effects by inhibiting the activity of caspase-1, caspase-4, caspase-5, and caspase-11. The inhibition occurs through the binding of the compound to the active site of these enzymes, preventing them from cleaving their substrates . This inhibition blocks the downstream effects of these caspases, such as the cleavage of gasdermin D and the release of interleukin-1β, which are involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ac-FLTD-CMK is unique in its specificity for caspase-1, caspase-4, caspase-5, and caspase-11, making it a valuable tool for studying the specific roles of these caspases in inflammatory processes . Unlike broad-spectrum inhibitors, Ac-FLTD-CMK allows for more targeted investigations without affecting other caspases .
Properties
Molecular Formula |
C28H38ClF3N4O10 |
---|---|
Molecular Weight |
683.1 g/mol |
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-chloro-4-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H37ClN4O8.C2HF3O2/c1-14(2)10-19(30-24(37)20(28-16(4)33)11-17-8-6-5-7-9-17)25(38)31-23(15(3)32)26(39)29-18(12-22(35)36)21(34)13-27;3-2(4,5)1(6)7/h5-9,14-15,18-20,23,32H,10-13H2,1-4H3,(H,28,33)(H,29,39)(H,30,37)(H,31,38)(H,35,36);(H,6,7)/t15-,18+,19+,20+,23+;/m1./s1 |
InChI Key |
XJCUHBUOWTWTOV-DXXINTPRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=CC=C1)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.